N-(3-chloro-4-methylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative featuring a substituted imidazole core. Its structure includes:
- A 3-chloro-4-methylphenyl group attached to the acetamide nitrogen.
- A 1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl moiety linked via a sulfanyl (–S–) bridge to the acetamide carbonyl. The 2-methoxybenzyl substitution on the imidazole ring distinguishes it from simpler analogs (e.g., methyl or unsubstituted imidazole derivatives) and may influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(11-17(14)21)23-19(25)13-27-20-22-9-10-24(20)12-15-5-3-4-6-18(15)26-2/h3-11H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXFPFLVUFBFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive review of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C31H28ClN5O4S2 |
| Molar Mass | 634.168 g/mol |
| CAS Number | 444158-92-3 |
| LogP | 4.7773 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The compound exhibits properties that may inhibit cell proliferation and induce apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce cell viability in various cancer cell lines.
- Apoptosis Induction : It triggers apoptotic pathways, which are crucial for eliminating cancerous cells.
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, contributing to its therapeutic potential.
Anticancer Activity
Research indicates that this compound has shown promising anticancer activity in vitro. For instance, studies on human cancer cell lines have demonstrated a dose-dependent inhibition of growth, particularly in breast and colon cancer models.
Case Studies
-
Study on Breast Cancer Cells (MCF-7) :
- Objective : To assess the cytotoxic effects of the compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
-
Colon Cancer Study (HT29) :
- Objective : Evaluate the effect on colon cancer cells.
- Method : HT29 cells were exposed to the compound for 48 hours.
- Results : The compound induced apoptosis as confirmed by annexin V staining, with an increase in pro-apoptotic markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthesis methods, and biological activities of related compounds, as derived from the evidence:
Key Structural and Functional Differences:
Imidazole vs. Triazole/Oxadiazole Cores: The target compound’s imidazole core (with a 2-methoxybenzyl group) contrasts with triazole (e.g., compound 6m) or oxadiazole (e.g., ) scaffolds. Imidazoles are known for hydrogen-bonding capacity and metabolic stability, whereas triazoles offer stronger π-π stacking interactions .
5-Nitroimidazole derivatives (e.g., ) exhibit pronounced antibacterial/antiparasitic activity due to nitro group redox cycling, a feature absent in the target compound .
Synthetic Methodologies: The target compound’s synthesis likely involves nucleophilic substitution or cyclization, whereas analogs like compound 6m require 1,3-dipolar cycloaddition . TDAE (tetrakis(dimethylamino)ethylene) -mediated methods (used in ) enable selective activation of chloromethyl groups without reducing sulfone moieties, a critical advantage for functionalizing nitroheterocycles .
Biological Activity Trends :
- Nitroimidazoles (e.g., ) show potent activity against anaerobic pathogens and parasites, while sulfanyl acetamides (e.g., ) are explored for structural mimicry of penicillin derivatives .
Research Findings and Implications
- Antimicrobial Potential: The 5-nitroimidazole derivative in demonstrated 47% yield and superior antiparasitic activity to metronidazole, highlighting the importance of nitro groups in redox-mediated toxicity .
- Synthetic Efficiency : TDAE strategies () achieve moderate yields (40–67%) for nitroimidazole derivatives, suggesting room for optimization in the target compound’s synthesis .
- Structural Flexibility : Hybrid systems (e.g., oxadiazole-thiazole in ) underscore the versatility of sulfanyl acetamide scaffolds in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
